molecular formula C12H13NO B13700558 3-Allyl-5-methoxy-1H-indole

3-Allyl-5-methoxy-1H-indole

Cat. No.: B13700558
M. Wt: 187.24 g/mol
InChI Key: PUPRJYUVUZVHEJ-UHFFFAOYSA-N
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Description

3-Allyl-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-5-methoxy-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include 5-methoxyindole and an allyl halide. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Allyl-5-methoxy-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Allyl-5-methoxy-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Allyl-5-methoxy-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the allyl and methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-methoxy-3-prop-2-enyl-1H-indole

InChI

InChI=1S/C12H13NO/c1-3-4-9-8-13-12-6-5-10(14-2)7-11(9)12/h3,5-8,13H,1,4H2,2H3

InChI Key

PUPRJYUVUZVHEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC=C

Origin of Product

United States

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